2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine is a synthetic compound belonging to the class of purine nucleosides. Its molecular formula is , and it has a molecular weight of 427.80 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in antiviral research.
Source: The compound can be sourced from various chemical suppliers, including LGC Standards and Pharmaffiliates, where it is available in high purity formats suitable for laboratory use .
Classification: It is classified as a purine nucleoside analog, which may exhibit biological activity similar to natural nucleosides, making it of interest in pharmacological studies.
The synthesis of 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine typically involves a glycosylation reaction. A common method employs the Vorbrüggen glycosylation technique, which utilizes 2,6-dichloropurine as the starting material.
The molecular structure of 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine features a purine base with an attached ribofuranose sugar that is tri-O-acetylated.
The compound can undergo various chemical reactions typical of purine derivatives:
The mechanism of action for compounds like 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine typically involves mimicking natural nucleosides during nucleic acid synthesis. This can result in:
The high-performance liquid chromatography (HPLC) purity of the compound is reported to be greater than 95%, indicating its suitability for research applications .
The primary applications of 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine include:
This comprehensive analysis highlights the significance of 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine in scientific research and its potential therapeutic applications.
The compound is systematically named under IUPAC guidelines as 2-Chloro-6-amino-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)purine. This denotes three key structural features:
Alternative chemical designations include:
CC(=O)OC[C@H]1O[C@H]([C@H](OC(=O)C)[C@@H]1OC(=O)C)n2cnc3c(N)nc(Cl)nc23 [4] Table 1: Nomenclature and Identifiers
| Identifier Type | Value | 
|---|---|
| Systematic Name | 2-Chloro-6-amino-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)purine | 
| CAS Registry Number | 79999-39-6 | 
| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate | 
| Common Synonyms | 2,6-Diamino-9-(triacetylribosyl)purine; NSC 70388 | 
The compound has the molecular formula C₁₆H₁₈ClN₅O₇, as confirmed across multiple chemical databases and commercial sources [1] [2] [3]. Its molecular weight is 427.80 g/mol, calculated as follows:
High-resolution mass spectrometry yields an exact mass of 427.0895 Da, consistent with its elemental composition [3].
The sugar moiety adopts a β-D-ribofuranosyl configuration, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. Key stereochemical features include:
The dihedral angle between the purine plane (atoms N9–C4) and the ribose plane (C1'–O4'–C4') is 65.0°, reflecting a near-orthogonal orientation that minimizes electronic repulsion [9].
Table 2: Key Stereochemical Parameters
| Parameter | Value | Method | 
|---|---|---|
| Glycosidic Bond Angle (N9–C1') | 111.1°–168.8° | X-ray diffraction | 
| Ribose Ring Puckering | 3′β-envelope (³E) | X-ray diffraction | 
| C3' Deviation from Plane | 0.602 Å | X-ray diffraction | 
| Purine-Ribose Dihedral Angle | 65.0° | X-ray diffraction | 
Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁. The unit cell dimensions are:
The crystal packing is stabilized by a 3D network of weak hydrogen bonds and C–H···π interactions:
These interactions link molecules along the b-axis, forming chains reinforced by van der Waals forces. The purine rings exhibit no π-stacking due to their near-orthogonal ribose orientation.
Table 3: Crystallographic and Hydrogen Bonding Data
| Parameter | Value | 
|---|---|
| Crystal System | Monoclinic | 
| Space Group | P2₁ | 
| Unit Cell Volume | 991.90(4) ų | 
| Hydrogen Bonds | D–H···A Distance (Å) | 
| C8–H8···O15' | 2.52 | 
| C1'–H1···N1 | 2.48 | 
| C9'–H9B···O18' | 2.51 | 
| C13'–H13B···N7 | 2.54 | 
Comparative Table of Structurally Related Purine Derivatives
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7